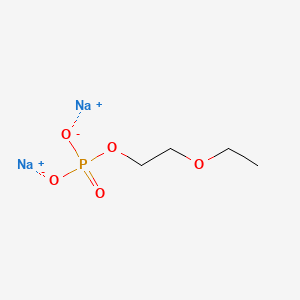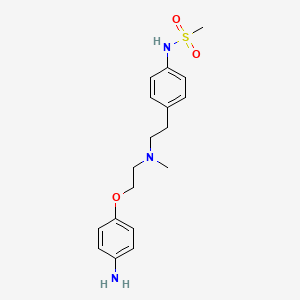
disodium;2-ethoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-ethoxyethyl phosphate is an inorganic compound that belongs to the class of phosphates. It is characterized by the presence of two sodium ions and a 2-ethoxyethyl group attached to a phosphate moiety. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;2-ethoxyethyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide, followed by the introduction of the 2-ethoxyethyl group. The general reaction can be represented as:
H3PO4+2NaOH→Na2HPO4+2H2O
The 2-ethoxyethyl group can be introduced through an esterification reaction involving ethylene oxide and ethanol.
Industrial Production Methods
Industrial production of this compound typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to precipitate calcium sulfate, resulting in monosodium phosphate. This is then partially neutralized with sodium hydroxide to produce disodium phosphate. The 2-ethoxyethyl group is introduced in a subsequent step through esterification.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-ethoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: The 2-ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while substitution can result in various alkyl or aryl phosphates.
Scientific Research Applications
Disodium;2-ethoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: It serves as a component in buffer solutions for biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a laxative.
Industry: It is employed in water treatment processes, food additives, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of disodium;2-ethoxyethyl phosphate involves its ability to act as a buffer, maintaining pH levels in various solutions. In biological systems, it participates in phosphate transfer reactions, which are crucial for energy metabolism and signal transduction. The compound interacts with enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Disodium hydrogen phosphate
- Trisodium phosphate
- Monosodium phosphate
Comparison
Disodium;2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to disodium hydrogen phosphate and trisodium phosphate, it has distinct applications in organic synthesis and industrial processes. Monosodium phosphate, on the other hand, is more commonly used in food and pharmaceutical industries.
Properties
Molecular Formula |
C4H9Na2O5P |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI Key |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)



![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)


![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)

![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)




